Valylleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHZFGSVQBHBW-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874268 | |
| Record name | Valylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3989-97-7 | |
| Record name | Valylleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-valyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Interactions and Structural Biology of Valylleucine Containing Peptides
Conformational Analysis and Secondary Structure Influences
The spatial arrangement of valylleucine-containing peptides is heavily influenced by the intrinsic properties of its constituent residues. Both valine and leucine (B10760876) are non-polar, hydrophobic amino acids, a characteristic that significantly impacts peptide folding and stability. cymitquimica.com
Valine and leucine residues exert distinct effects on the formation and stability of helical structures within peptides. Leucine is generally recognized as a significant contributor to the stabilization of α-helices. nih.gov Studies have shown that leucine residues and specific leucine motifs are major factors in helix stabilization, particularly in the helical-binding motifs of disordered proteins. nih.gov The substitution of leucine with other hydrophobic residues like valine or isoleucine has been demonstrated to decrease residual helicity, underscoring leucine's role as a helix stabilizer. nih.gov
Conversely, valine, along with isoleucine, is often considered weakly destabilizing to α-helices. pnas.org This is attributed to the steric constraints imposed by its β-branched side chain, which can limit the conformational freedom required for an ideal α-helical structure. pnas.org However, the context of the surrounding amino acid sequence and the environment (e.g., in solution versus unsolvated) can modulate these tendencies. indiana.edu For instance, in unsolvated peptides, valine has been shown to form helices more readily than leucine, a reversal of the trend observed in solution. indiana.edu Furthermore, specific interactions, such as a helix-stabilizing interaction between tyrosine and valine or leucine when spaced at i, i+4, can overcome the intrinsic destabilizing effects and promote helix formation. nih.govresearchgate.net
The differing effects of valine and leucine on peptide secondary structure are summarized in the table below.
| Amino Acid | General Effect on α-Helix Stability | Key Influencing Factors |
| Leucine | Stabilizing nih.gov | High helix preference, ability to form stabilizing motifs. nih.gov |
| Valine | Weakly Destabilizing pnas.org | Steric hindrance from β-branched side chain. pnas.org |
The dipeptide L-Valyl-L-leucine is a non-polar, hydrophobic compound with the chemical formula C11H22N2O3. cymitquimica.combldpharm.com Its structure, characterized by a peptide bond linking the valine and leucine residues, influences its reactivity and interactions with other biomolecules. cymitquimica.com The branched-chain nature of both amino acids contributes to its structural properties. cymitquimica.com
The conformational flexibility of peptides containing valine and leucine in solution has been the subject of numerous studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov These studies reveal that such peptides exist as an ensemble of conformations. For example, the solution conformations of N,N′-ethylene-bridged dipeptides, which are analogs of natural dipeptides, have been investigated to understand the influence of structural modifications on the piperazinone ring and side-chain orientations. researchgate.net The conformational analysis of β-amino acid analogs of leucine has also been explored, showing that they can form stable helical structures in solution, sometimes more readily than their α-peptide counterparts. scirp.org The conformation of a peptide is not static but is influenced by factors such as pH, temperature, and solvent interactions. cymitquimica.comnih.gov
Interactions with Biological Macromolecules and Cellular Components
The hydrophobic and structural characteristics of valine and leucine residues are pivotal in mediating the interactions of peptides with proteins, membranes, and enzymes.
The dynamics of protein binding pockets are essential for their interaction specificity, and the flexibility of these pockets allows them to adapt to their binding partners. nih.govnih.gov Valine and leucine are frequently found at the interface of protein-protein interactions. oup.com The hydrophobic nature of their side chains makes them key contributors to the free energy of binding. lifetein.com
In studies of the molecular chaperone BiP, peptides enriched in aliphatic amino acids, including valine and leucine, were found to bind with considerable specificity. lifetein.com Leucine, in particular, showed the highest abundance in these binding complexes, likely due to a combination of its hydrophobicity and side-chain flexibility. lifetein.com The dynamics of these interactions are complex, involving conformational changes in both the peptide and the protein. utoronto.ca Computational methods like molecular dynamics simulations are increasingly used to understand these dynamic processes and to predict binding affinities. mdpi.com
| Amino Acid | Role in Peptide-Protein Interactions |
| Leucine | High abundance in binding complexes, contributes significantly to binding energy due to hydrophobicity and side-chain flexibility. lifetein.com |
| Valine | Enriched in binding-capable peptides, contributes to hydrophobic interactions. lifetein.com |
Peptides rich in valine and leucine often exhibit antimicrobial activity, which is mediated by their interaction with cell membranes. nih.govfrontiersin.org The hydrophobicity imparted by these residues is a key factor governing the partitioning of the peptide into the membrane lipid bilayer. mdpi.com
Interestingly, the specific amino acid, valine or leucine, can dictate the mechanism of action and cell selectivity. Leucine-rich peptides tend to display stronger antimicrobial activity than valine-rich peptides. nih.gov They are thought to act via a membrane-disrupting mechanism. nih.gov In contrast, valine-containing peptides often show lower hemolytic activity (toxicity to red blood cells) and are believed to kill bacteria by forming small channels in the membrane. nih.gov This difference in cell selectivity is correlated with their interactions with different membrane types; for instance, a valine-rich peptide showed no interaction with zwitterionic phospholipids (B1166683) (characteristic of mammalian cells), consistent with its lack of hemolytic activity. nih.gov The ability of leucine-rich peptides to insert deeper into the lipid bilayer also contributes to their potent membrane-disturbing effects. frontiersin.org
The specificity of proteases for their substrates is determined by the interactions between the amino acid residues of the substrate and the binding pockets of the enzyme. purdue.eduresearchgate.net The P1 residue, which is N-terminal to the cleavage site, is a major determinant of specificity for many proteases. purdue.edu
Phosphinate analogues of peptides are potent inhibitors of metalloproteases. mdpi.com These compounds contain a phosphinate moiety that mimics the tetrahedral transition state of amide bond hydrolysis, and the phosphorus group can coordinate with the metal ion in the enzyme's active site. mdpi.com For example, phosphinotripeptides have been designed as micromolar inhibitors of leucyl aminopeptidases. mdpi.com The residues in the P2 position of these inhibitors, which can be varied with different amino acids including aliphatic ones, influence their inhibitory properties and selectivity for different types of aminopeptidases. mdpi.com Similarly, phosphonic acid analogues of amino acids like L-Leu and L-Phe have been shown to be potent inhibitors of leucine aminopeptidase (B13392206), demonstrating slow-binding behavior. nih.gov These findings highlight how modifying the peptide backbone with phosphinate groups can create effective enzyme inhibitors that target proteases recognizing valine or leucine-containing substrates.
Ligand-Receptor Binding and Agonist/Antagonist Activities of Derivatives
The dipeptide this compound (Val-Leu) and its derivatives have been investigated for their interactions with various cellular receptors, although detailed and extensive research on their specific agonist and antagonist activities remains a developing area of study. The existing body of research primarily points to the role of this compound-containing peptides in modulating receptor function, often as part of larger peptide sequences or as standalone molecules with subtle but discernible effects.
One area where a this compound-containing peptide has been examined is in the context of the Calcium-Sensing Receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a crucial role in calcium homeostasis. In a study investigating the kokumi taste profile of known CaSR agonists, the tripeptide γ-Glu-Val-Leu was used as a low-activity control peptide. researchgate.net This suggests that while it may interact with the receptor, its ability to elicit a strong agonistic response is limited compared to more potent agonists. researchgate.net
The this compound dipeptide itself has been identified as a potential internalization signal. nih.gov This implies an interaction with cellular machinery responsible for transporting molecules across the cell membrane, a process often mediated by receptor binding. Specifically, the this compound (V-L) dipeptide sequence is suggested to be a key motif that can facilitate the internalization of proteins, such as the neural membrane protein enolase-2, independent of other known internalization signals. nih.gov This interaction, while not a classical agonist or antagonist activity at a signaling receptor, is a form of ligand-receptor interaction that has significant biological consequences.
Furthermore, research into novel Leu-Val based dipeptide carboxamide scaffolds has revealed their potential as antimicrobial and antimalarial agents. frontiersin.org While the primary focus of this research was not on traditional ligand-receptor binding in mammalian cells, the structure-activity relationship studies indicated that modifications to the dipeptide scaffold significantly influenced its biological activity. frontiersin.org This highlights the importance of the this compound core in molecular recognition and interaction with biological targets, which in this case are likely enzymes or other proteins essential for microbial survival.
In the broader context of peptide drug design, dipeptide sequences composed of nonpolar residues, such as the Pro/Phe/Leu-Val/Phe motif, are recognized for their importance in the structure and activity of melanocortin receptor (MC4R) antagonists. acs.orgnih.gov While not specific to this compound as a standalone entity, this demonstrates the contribution of the valine-leucine combination within a larger peptide framework to receptor binding and antagonism. The design of therapeutic peptides often involves the inclusion of such dipeptides at the C-terminus to enhance stability and efficacy. acs.orgnih.gov
The following table summarizes the limited available data on the receptor-related activities of this compound-containing peptides.
| Peptide Derivative | Receptor/Target | Observed Activity | Research Focus |
| γ-Glu-Val-Leu | Calcium-Sensing Receptor (CaSR) | Low-activity control peptide | Kokumi taste perception researchgate.net |
| This compound (V-L) dipeptide | Cellular internalization machinery | Internalization signal for enolase-2 | Neurite outgrowth of motor neurons nih.gov |
| Leu-Val dipeptide carboxamide scaffolds | Microbial targets | Antimicrobial and antimalarial activity | Infectious disease therapeutics frontiersin.org |
| Peptides containing Leu-Val motifs | Melanocortin 4 Receptor (MC4R) | Component of antagonist structures | Cachexia treatment acs.orgnih.gov |
Metabolic Pathways and Physiological Roles of Valylleucine
Integration into Branched-Chain Amino Acid (BCAA) Metabolism
The integration of Valylleucine into BCAA metabolism is primarily understood through its status as an intermediate. Its presence signifies the ongoing processes of protein breakdown and the potential for the reuse of its constituent amino acids in anabolic pathways.
This compound as an Intermediate in BCAA Catabolism and Anabolism
This compound emerges from the hydrolysis of proteins, where it is cleaved from larger polypeptide chains. As a dipeptide, it represents a transient state before further breakdown into free valine and leucine (B10760876) by peptidases. These free amino acids can then enter their respective catabolic or anabolic pathways.
During periods of increased protein turnover, such as that induced by physical exercise, the levels of certain dipeptides, including this compound, have been observed to increase in muscle tissue. One study in horses undergoing training demonstrated a 1.63-fold increase in this compound in the vastus lateralis muscle, suggesting an upregulation of BCAA anabolism or altered protein turnover in response to the training stimulus. researchgate.net This finding points to this compound's role as a marker and potential substrate in the adaptive processes of muscle tissue.
Once hydrolyzed, the released valine and leucine follow distinct metabolic routes. Valine is a glucogenic amino acid, meaning its carbon skeleton can be converted to glucose, while leucine is ketogenic, being catabolized to acetyl-CoA and acetoacetate (B1235776). hmdb.camedchemexpress.com The initial steps of their catabolism are shared, involving the enzyme branched-chain aminotransferase (BCAT) to produce their respective branched-chain keto acids (BCKAs). researchgate.netmdpi.com
Inter-organ Metabolism and Systemic Distribution
The metabolism of BCAAs, and by extension the products of this compound breakdown, involves a coordinated effort between various organs. The primary site for the initial catabolism of BCAAs is not the liver, but rather skeletal muscle, which has high BCAT activity. nih.govresearchgate.net
In the post-absorptive state or during times of metabolic demand, muscle protein is broken down, releasing amino acids, including valine and leucine. These can be partially catabolized in the muscle to their corresponding BCKAs. These BCKAs are then released into the systemic circulation and transported to the liver, which has a high capacity for their subsequent oxidation. researchgate.netlibretexts.orgwikipedia.org Specifically for valine, its catabolic intermediate, β-hydroxyisobutyrate, can be released from muscle and taken up by the liver and kidneys for conversion to glucose. wikipedia.org This inter-organ shuttling allows for the distribution of carbon and nitrogen throughout the body to meet metabolic needs. libretexts.org The systemic distribution of this compound itself is not well-documented, but its constituent amino acids are actively transported across cell membranes and the blood-brain barrier.
Interrelationships and Antagonism within BCAA Metabolism
The three BCAAs—leucine, isoleucine, and valine—share common transport systems and initial catabolic enzymes, leading to significant metabolic interplay and competition among them.
Effects of Leucine on Valine Transport, Transamination, and Oxidation
High concentrations of leucine can exert an antagonistic effect on the metabolism of valine. Leucine and its ketoacid, α-ketoisocaproate (KIC), are potent stimulators of the branched-chain α-keto acid dehydrogenase (BCKD) complex, the rate-limiting enzyme in BCAA catabolism. nih.govphysiology.org This stimulation can lead to an increased breakdown of all three BCAAs, potentially causing a depletion of valine and isoleucine if leucine is in excess. frontiersin.org
Research has demonstrated this competitive interaction in various tissues. In the isolated perfused rat heart, the presence of leucine significantly reduced the uptake of valine. cymitquimica.com This inhibition of transport by leucine can consequently limit the rate at which valine is catabolized within the heart muscle. cymitquimica.com Furthermore, the infusion of leucine in human subjects has been shown to impact the kinetics of valine. ebi.ac.uk
| Leucine Concentration (mmol/L) | Effect on Valine Transport (Uptake) | Effect on Valine Transamination | Effect on Valine Oxidation | Reference |
|---|---|---|---|---|
| 0.2 | -50% | -37% | -53% | cymitquimica.com |
| 1.0 | -70% | -48% | -71% | cymitquimica.com |
Competitive Interactions with Other Large Neutral Amino Acids
BCAAs, including valine and leucine, share the same transport systems with other large neutral amino acids (LNAAs), such as tryptophan, phenylalanine, and tyrosine. nih.govresearchgate.net This competition is particularly significant at the blood-brain barrier, where the L-type amino acid transporter 1 (LAT1) facilitates their entry into the brain. rochester.edufoodandnutritionresearch.net
An excess of one LNAA, such as leucine, can saturate the transporter and thereby reduce the uptake of other LNAAs into the brain. nih.govrochester.edu This has important physiological implications, as amino acids like tryptophan and tyrosine are precursors for the synthesis of neurotransmitters (serotonin and dopamine, respectively). nih.gov Consequently, an imbalance in plasma BCAA concentrations can influence brain neurochemistry. rochester.edu
Metabolic Health Implications of Isoleucine and Valine Restriction
Recent research has uncovered distinct metabolic effects of the individual BCAAs, with a particular focus on the implications of their dietary restriction for metabolic health. Studies in rodents have shown that reducing the dietary intake of isoleucine and, to a lesser extent, valine can lead to significant improvements in metabolic parameters, even in the context of a high-fat diet. hmdb.caresearchgate.net
Restriction of isoleucine has been found to improve glucose tolerance, increase insulin (B600854) sensitivity, and reduce adiposity. hmdb.ca Valine restriction has been shown to produce similar, though more modest, metabolic benefits. hmdb.ca In contrast, restricting leucine alone does not appear to confer these same metabolic advantages. hmdb.ca These findings suggest that the adverse metabolic effects sometimes associated with high BCAA intake may be primarily mediated by isoleucine and valine.
| Dietary Intervention | Key Metabolic Outcomes | Reference |
|---|---|---|
| Isoleucine Restriction | Improved glucose tolerance, increased hepatic insulin sensitivity, increased energy expenditure, reduced adiposity. | hmdb.ca |
| Valine Restriction | Modest improvements in metabolic health, rapid restoration of metabolic health in diet-induced obese mice. | hmdb.ca |
| Leucine Restriction | Metabolic benefits largely absent. | hmdb.ca |
Cellular Uptake and Transport Mechanisms
The entry of the dipeptide this compound into cells is a critical step that precedes its metabolic utilization. Cellular transport of peptides and their constituent amino acids is a regulated process mediated by specific protein transporters embedded in the plasma membrane. nih.gov These transport systems ensure that cells can acquire essential building blocks for protein synthesis and other metabolic needs from their external environment. nih.gov The transport of this compound can occur through direct uptake of the dipeptide or via the uptake of its constituent amino acids, valine and leucine, following extracellular hydrolysis.
The cellular entry of this compound and its components, L-valine and L-leucine, is facilitated by a variety of amino acid transporters. While dipeptides can be transported into cells by peptide transporters (POTs), the predominant mechanism often involves the uptake of free amino acids following the breakdown of the dipeptide. asm.orgnih.gov
Large neutral amino acid transporter 1 (LAT1), also known as SLC7A5, plays a significant role in transporting branched-chain amino acids (BCAAs) like leucine and valine. frontiersin.orgmdpi.comdojindo.com LAT1 is an antiporter, meaning it exchanges amino acids across the cell membrane, often importing essential amino acids while exporting others like glutamine. frontiersin.org The expression and activity of LAT1 are crucial in various cell types, especially in cancer cells, which have a high demand for amino acids to sustain proliferation and mTORC1 signaling. dojindo.commdpi.com Other transporters, such as System B(0), may also be involved in the sodium-dependent uptake of leucine. nih.gov
In some contexts, dipeptides like this compound are first cleaved into their individual amino acids, valine and leucine, by dipeptidases located on the brush border of intestinal cells, before being absorbed. asm.orgwikipedia.org The free amino acids are then taken up by specific transporters like LAT1. asm.org This process suggests that the cellular availability of valine and leucine from this compound is highly dependent on both dipeptidase activity and the function of amino acid transporters. asm.org
Enzymatic Biotransformations and Degradation Pathways
Once inside the cell, or in the process of absorption, this compound is subject to enzymatic breakdown. This biotransformation releases its constituent amino acids, which can then enter their respective catabolic pathways to be used for energy production or as precursors for other metabolites.
Dipeptidases are a class of exopeptidases that hydrolyze the peptide bond in dipeptides, releasing two free amino acids. wikipedia.orgebi.ac.uk These enzymes are found in various cellular locations, including the intestinal brush border and within the cytoplasm of enterocytes. wikipedia.org The action of dipeptidases on this compound cleaves the molecule into L-valine and L-leucine. asm.org This enzymatic step is essential for the metabolic utilization of the amino acids, as they must be in their free form to enter subsequent degradation pathways or be used for protein synthesis. asm.orgnih.gov
The oxidation of valine and leucine, once released from this compound, follows the branched-chain amino acid (BCAA) catabolic pathway. nih.gov The initial two steps of this pathway are common for all three BCAAs (leucine, isoleucine, and valine). nih.govlibretexts.org
Transamination: The first step is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT). This enzyme transfers the amino group from the BCAA to α-ketoglutarate, producing glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.gov Leucine is converted to α-ketoisocaproate, and valine is converted to α-ketoisovalerate.
Oxidative Decarboxylation: The second step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govwikipedia.org This multi-enzyme complex converts the BCKAs into their respective acyl-CoA derivatives. libretexts.org
After these initial shared steps, the degradation pathways for valine and leucine diverge. nih.gov
Valine Oxidation Pathway: The catabolism of valine ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle, making valine a glucogenic amino acid. nih.gov Key enzymes in this specific pathway include isobutyryl-CoA dehydrogenase, and methylmalonic semialdehyde dehydrogenase. libretexts.orgnih.gov
Leucine Oxidation Pathway: The degradation of leucine produces acetoacetate and acetyl-CoA, classifying leucine as a strictly ketogenic amino acid. nih.gov The pathway-specific enzymes include isovaleryl-CoA dehydrogenase and 3-methylcrotonyl-CoA carboxylase. libretexts.org
The regulation of these pathways is complex, with the BCKD complex being a key control point. Its activity is regulated by a specific kinase (BCKD kinase) and a phosphatase, which inactivate and activate the complex, respectively.
| Enzyme | Pathway | Function |
| Branched-chain aminotransferase (BCAT) | Common | Catalyzes the initial transamination of valine and leucine. nih.gov |
| Branched-chain α-keto acid dehydrogenase (BCKD) complex | Common | Catalyzes the irreversible oxidative decarboxylation of the resulting α-keto acids. nih.govwikipedia.org |
| Isobutyryl-CoA dehydrogenase (IBD) | Valine | A specific dehydrogenase in the valine degradation pathway. libretexts.org |
| Methylmalonic semialdehyde dehydrogenase (MMSDH) | Valine | Converts methylmalonic semialdehyde to propionyl-CoA in the valine pathway. nih.gov |
| Isovaleryl-CoA dehydrogenase (IVD) | Leucine | A specific dehydrogenase in the leucine degradation pathway. libretexts.org |
| 3-Methylcrotonyl-CoA carboxylase | Leucine | An enzyme involved in the further breakdown of leucine-derived acyl-CoA. nih.gov |
Signaling Pathway Modulation by this compound and its Constituents
The breakdown products of this compound, particularly leucine, are not only metabolic substrates but also potent signaling molecules that can regulate key cellular processes, most notably cell growth and protein synthesis.
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and energy status. imrpress.comd-nb.info Amino acids, especially leucine, are critical activators of the mTORC1 pathway. imrpress.comnih.gov The dipeptide this compound exerts its influence on this pathway indirectly, following its degradation and the release of free leucine. physiology.org
Leucine activates mTORC1 through an "inside-out" mechanism that involves sensing its intracellular concentration. Several proteins have been identified as intracellular leucine sensors:
Sestrins (SESN2): In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. When intracellular leucine levels rise, leucine binds directly to Sestrin2, causing it to release GATOR2. d-nb.info This allows GATOR2 to inhibit the GATOR1 complex, a GTPase-activating protein (GAP) for the RagA/B GTPases. The inhibition of GATOR1 leads to the accumulation of active, GTP-bound RagA/B, which is essential for recruiting mTORC1 to the lysosomal surface, where it can be activated. d-nb.inforesearchgate.net
Leucyl-tRNA Synthetase (LRS): LRS, the enzyme that charges tRNA with leucine for protein synthesis, also functions as a direct sensor of leucine for mTORC1 activation. d-nb.inforesearchgate.net When bound to leucine, LRS can act as a GAP for RagD, promoting its active GDP-bound state, which contributes to the full activation of mTORC1 at the lysosome. d-nb.info
Therefore, the hydrolysis of this compound provides a source of leucine that directly engages these sensor mechanisms to promote mTORC1 signaling, thereby stimulating processes like protein and lipid synthesis and inhibiting autophagy. d-nb.infonih.govphysiology.org
Influence on AMPK Pathway Activation
The 5'-AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis, activated during states of low energy to promote ATP-producing processes. creative-diagnostics.com Research indicates that branched-chain amino acid (BCAA)-containing dipeptides can modulate this pathway. While direct studies on this compound are limited, its isomer, Leucyl-valine (Leu-Val), has been shown to stimulate the phosphorylation of AMPK in rats following acute exercise. foodandnutritionresearch.netresearchgate.nettandfonline.com Furthermore, integrative metabolomic and transcriptomic analyses in pigs have identified the "AMPK signaling pathway" as a significantly enriched pathway in muscle tissue where this compound levels were upregulated. nih.gov A combination of leucine and the drug metformin (B114582) has been found to synergistically activate the AMPK/Sirt1 pathway, improving insulin sensitivity and energy metabolism. nih.gov This suggests that this compound, as a source of leucine, may contribute to the modulation of this critical energy-sensing pathway.
Impact on Other Cellular Signaling Cascades Related to Growth and Metabolism
This compound and its related dipeptides influence several other signaling cascades crucial for cellular growth and metabolic regulation.
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a primary regulator of cell growth and protein synthesis, often activated by amino acids like leucine. mit.edufrontiersin.org Studies have shown that the dipeptide Leu-Val can enhance the phosphorylation of mTOR and its downstream target, 4EBP1, which is a key regulator of protein synthesis. foodandnutritionresearch.nettandfonline.com Another study noted that both leucyl-valine and valyl-leucine may play a role in activating 4E-BP1. d-nb.info This suggests that this compound could contribute to the activation of this pro-growth pathway.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is vital for cell survival, growth, and glucose metabolism. nih.gov Research has demonstrated that BCAA-containing dipeptides, including this compound, stimulate glucose uptake in skeletal muscle cells through a mechanism dependent on PI3-kinase. nih.gov The inhibitory effects of β-hydroxy-β-methyl butyrate (B1204436) (HMB), a metabolite of leucine, on protein degradation have also been shown to be dependent on the PI3K/Akt signaling pathway. cas.cn
NF-kB Pathway: In a study investigating the effects of various BCAA-dipeptides after acute exercise in rats, all tested peptides, which included this compound, were found to inhibit the expression of NF-kB. tandfonline.com Since NF-kB is a key transcription factor involved in inflammatory and stress responses, its inhibition by this compound suggests a potential anti-inflammatory role.
Physiological Impact and Systemic Effects
The influence of this compound on cellular signaling translates into broader physiological effects, impacting protein balance, energy regulation, immune function, and host-microbe interactions.
Influence on Protein Synthesis and Degradation in Various Tissues
As a dipeptide composed of two essential amino acids, this compound is fundamentally involved in protein turnover. cymitquimica.com It is considered an incomplete breakdown product of protein catabolism but also serves as a substrate for protein synthesis. hmdb.ca
Research has shown that this compound can relieve growth inhibition in E. coli by providing its constituent amino acids, valine and leucine, for protein synthesis after being broken down by dipeptidases. asm.org In mammals, whey protein hydrolysates (WPH), which contain dipeptides such as this compound, have been associated with greater muscle protein synthesis after exercise. d-nb.info This effect may be linked to the ability of these dipeptides to activate downstream targets of the mTOR pathway, such as 4E-BP1. d-nb.info Conversely, some complex synthetic molecules containing a this compound structure have been designed as protease inhibitors, highlighting the potential for derivatives of this dipeptide to modulate protein degradation pathways. ontosight.ai Leucine and its metabolite HMB are known to decrease muscle protein degradation, suggesting that this compound could contribute to maintaining lean body mass by supplying these molecules. cas.cnnih.govaging-us.com
| Finding | Organism/Model | Observed Effect of this compound or Related Peptides | Reference |
|---|---|---|---|
| Post-Exercise Muscle Protein Synthesis (MPS) | Rats | Ingestion of Whey Protein Hydrolysate (containing Val-Leu) was associated with greater post-exercise MPS. | d-nb.info |
| Activation of Synthesis Regulators | Rats | Leucyl-valine and valyl-leucine may contribute to activating 4E-BP1, a key protein in translation initiation. | d-nb.info |
| Protein Degradation | Rat Muscle Cells (Myotubes) | Leucine's metabolite (HMB) is more potent than leucine itself in inhibiting starvation-induced protein degradation. | cas.cnaging-us.com |
| Bacterial Growth | E. coli | Relieved growth inhibition by providing valine and leucine for protein synthesis. | asm.org |
Contribution to Energy Homeostasis and Gluconeogenesis
This compound appears to play a role in systemic energy balance, particularly in glucose metabolism.
Studies have shown that BCAA-containing dipeptides, including this compound, can significantly stimulate glucose uptake in L6 myotubes and isolated skeletal muscles. nih.gov This suggests a direct impact on improving glucose utilization in peripheral tissues. Further analysis indicated this effect is mediated through the PI3-kinase and atypical protein kinase C (aPKC) pathways. nih.gov In silico studies also predict that this compound could exert positive effects on glucose regulation. nih.gov
However, the context of its role can vary. In senescent human fibroblasts, a depletion of several dipeptides, including this compound, was observed alongside a metabolic shift toward increased glycolysis and gluconeogenesis. acs.org In a study on pigs, upregulated levels of this compound in muscle were associated with enriched metabolic pathways including "Glycolysis/Gluconeogenesis". nih.gov This indicates that the dipeptide's presence and metabolism are intertwined with central energy-producing pathways.
| Process | Model System | Key Finding Related to this compound | Reference |
|---|---|---|---|
| Glucose Uptake | L6 Myotubes & Isolated Rat Muscle | This compound was among the BCAA-dipeptides that significantly stimulated glucose uptake. | nih.gov |
| Glycolysis/Gluconeogenesis | Pig Muscle | Upregulation of this compound was associated with the enrichment of the Glycolysis/Gluconeogenesis pathway. | nih.gov |
| Metabolic Shift in Senescence | Human Fibroblasts | Depletion of this compound was observed in senescent cells that showed increased glycolysis and gluconeogenesis. | acs.org |
Modulation of Immune Functions and Stress Response
This compound may modulate the body's response to stress and inflammation. As a BCAA-containing dipeptide, it is part of a group of molecules with recognized bioactive properties. Following acute exercise, a known physiological stressor, this compound was shown to inhibit the expression of the pro-inflammatory transcription factor NF-kB. tandfonline.com While its isomer Leu-Val increased the expression of heat shock protein 90 (HSP90), a key component of the cellular stress response, the effect of Val-Leu was not as pronounced in that specific study. foodandnutritionresearch.nettandfonline.com
In chickens, supplementation with a probiotic led to an upregulation of several dipeptides, including this compound, which was associated with changes in amino acid and purine (B94841) metabolism, suggesting a link to immune system modulation. gmpc-akademie.de The metabolism of branched-chain amino acids, the building blocks of this compound, has been linked to immune stress through the mTOR signaling pathway. gmpc-akademie.de
Role in Gut Microbiota Metabolism and Host Interactions
Emerging research highlights a significant role for this compound in the complex interplay between the gut microbiota and the host. The gut microbiome extensively metabolizes amino acids and can produce or consume dipeptides, influencing host physiology. oup.com
Correlation with Microbial Composition: In children with Autism Spectrum Disorders, levels of fecal this compound were found to be negatively correlated with the abundance of Bifidobacterium. asm.org These levels were altered following Microbiota Transfer Therapy, indicating a direct link between the gut microbial community structure and the presence of this dipeptide. asm.org
Metabolite in Different Physiological States: In a study of captive Yangtze finless porpoises, fecal this compound levels were found to be significantly higher during lactation compared to non-pregnant or pregnant states. researchgate.netnih.gov This change was associated with significant shifts in the gut microbial community and alterations in metabolic pathways, suggesting a role for this compound in the metabolic adaptations required for lactation. researchgate.netnih.gov
Microbial Biotransformation: Gut microbes are capable of re-conjugating bile acids with amino acids. biorxiv.orgbiorxiv.org Mass spectrometry analysis has confirmed the presence of this compound in these microbially-conjugated bile acid structures, indicating a direct metabolic interaction between the dipeptide and microbial enzymatic machinery in the gut. biorxiv.orgbiorxiv.org
Nutrient for Gut Bacteria: For some gut bacteria, dipeptides can be a preferred nitrogen source over free amino acids. Studies on Lactobacillus plantarum have shown that it can utilize dipeptides more effectively than their constituent amino acids to support growth in nutrient-limited conditions. conicet.gov.ar This suggests that this compound can be a key nutrient in the competitive environment of the gut microbiome.
Effects on Reproductive Performance and Development
This compound, a dipeptide composed of the essential branched-chain amino acids valine and leucine, is an intermediate in protein metabolism. hmdb.ca Research into its specific roles in reproductive performance and development has identified its presence and fluctuating concentrations during key reproductive stages, particularly lactation.
Detailed research findings from metabolomic studies have highlighted significant changes in this compound levels during the reproductive cycles of mammals. In a study involving captive Yangtze finless porpoises (YFP), fecal metabolome analysis revealed that this compound was significantly higher during the late lactation (LL) period compared to non-pregnancy (NP). researchgate.netoup.comnih.gov Similarly, research on mice showed that this compound levels were notably elevated in the lactating (LL) group. researchgate.netbioone.orgresearchgate.net This elevation during lactation suggests a potential role in maternal metabolic adjustments to support milk production or a direct role as a component of milk itself. One study noted that this compound is a primary metabolite found in buffalo milk, which may be linked to better metabolic function. nih.gov
The biosynthesis pathway for leucine, valine, and isoleucine, the constituent amino acids of this compound, was found to be significantly altered during early and mid-pregnancy in mice, indicating a dynamic regulation of these amino acids throughout the reproductive process. researchgate.netbioone.orgresearchgate.net While this compound is a product of protein breakdown, its increased presence during lactation points towards specific metabolic functions during this demanding physiological state. hmdb.ca
In a different context of developmental biology, this compound has been used as a specific substrate for the enzyme Peptidase-1. oup.com This enzyme was utilized as a sex-linked genetic marker to confirm that fertilization, rather than parthenogenesis, occurred in the urodele amphibian Pleurodeles waltl during a space mission experiment. oup.com In this case, the hydrolysis of this compound was a tool for developmental analysis, demonstrating its utility in laboratory settings to study reproductive outcomes. oup.com
Research Findings on this compound Levels During Reproductive Stages
| Animal Model | Reproductive Stage | Observed Change in this compound | Source |
|---|---|---|---|
| Yangtze Finless Porpoise (YFP) | Late Lactation (LL) | Significantly higher compared to non-pregnant stage | researchgate.netoup.comnih.gov |
| Mice | Lactation (LL) | Significantly higher compared to other reproductive stages | researchgate.netbioone.orgresearchgate.net |
Metabolite Changes Across Reproductive Stages in Mice
| Reproductive Stage | Significantly Higher Metabolites | Source |
|---|---|---|
| Non-Pregnancy (NP) | Indoxyl sulfate, Octadecatrienoic acid, Methionyl-methionine | researchgate.net |
| Early Pregnancy (EP) & Mid-Pregnancy (MP) | Galactosylglycerol, Chondroitin 6-sulfate, Lumichrome | researchgate.net |
| Late Lactation (LL) | This compound, Butyryl-l-carnitine | researchgate.net |
Structure Activity Relationships of Valylleucine and Its Derivatives
Impact of Amino Acid Sequence and Chirality on Biological Activity
The arrangement and stereochemistry of the constituent amino acids in a dipeptide are primary determinants of its biological profile, influencing everything from its metabolic fate to its interaction with cellular machinery.
The biological effects of dipeptides can be significantly altered by simply reversing the amino acid sequence. This creates isomers with distinct metabolic and physiological outcomes. For instance, L-Valyl-L-Leucine (Val-Leu) and its isomer L-Leucyl-L-Valine (Leu-Val) exhibit unique, sequence-dependent effects. foodandnutritionresearch.net
Studies in rats have shown that while both isomers are composed of the same branched-chain amino acids (BCAAs), their influence on metabolic and stress-response pathways differs. foodandnutritionresearch.net For example, after acute exercise, Leu-Val administration was found to increase the expression of Heat Shock Protein 90 (HSP90) and key proteins in the mTOR signaling pathway, which is central to muscle protein synthesis. foodandnutritionresearch.netresearchgate.net In contrast, Val-Leu did not produce the same effect on these specific proteins. foodandnutritionresearch.net
Furthermore, the plasma amino acid profiles following administration of these isomers show distinct features. foodandnutritionresearch.netresearchgate.net While both dipeptides lead to an increase in plasma leucine (B10760876) levels, the magnitude can differ. foodandnutritionresearch.net Leu-Val administration specifically increases plasma valine levels, whereas Val-Leu does not, indicating isomer-specific hydrolysis and absorption characteristics. foodandnutritionresearch.net These differences suggest that the two isomers are recognized and processed differently by metabolic enzymes and transporters, leading to divergent downstream biological activities. foodandnutritionresearch.net
Table 1: Comparative Metabolic Effects of Val-Leu and Leu-Val in Rats Post-Exercise
| Feature | L-Valyl-L-Leucine (Val-Leu) | L-Leucyl-L-Valine (Leu-Val) | Source |
|---|---|---|---|
| HSP90 Expression | No significant change reported | Increased | foodandnutritionresearch.netresearchgate.net |
| Plasma Valine Levels | No significant increase | Increased | foodandnutritionresearch.net |
| Cysteine Synthesis | Increased Cysteine | No significant effect on Cysteine | foodandnutritionresearch.net |
| Erythrocyte & Hemoglobin | No significant effect | Elevated levels | foodandnutritionresearch.net |
The stereochemistry, or the specific three-dimensional arrangement of atoms, is critical for the biological activity of dipeptides. numberanalytics.com Cellular transport systems and biological receptors are highly stereospecific, often showing a strong preference for L-amino acid configurations, which are the natural form in proteins. numberanalytics.comresearchgate.net
The transport of dipeptides across cellular membranes, such as the intestinal epithelium, is mediated by specific transporters like the peptide transporter 1 (PepT1). researchgate.net These transporters have defined structural requirements for their substrates. Research on dipeptide transport has consistently shown that molecules with an L-configuration at the C-terminal amino acid have the highest affinity for these systems. researchgate.net The transporter's binding site has pockets designed to accommodate L-amino acid side chains, while being much less able to accommodate D-amino acid side chains. researchgate.net
Similarly, receptor recognition is highly dependent on the stereochemistry of the ligand. The precise spatial orientation of the amino acid side chains and the peptide backbone of Valylleucine is essential for it to fit correctly into the binding pocket of a target receptor or enzyme active site. numberanalytics.com Studies on model dipeptides have demonstrated that even subtle changes in stereochemistry, such as switching from an L,L-isomer to an L,D-isomer, can result in a significant difference in cellular transport rates and biological activity. nih.gov This specificity ensures that biological processes are tightly controlled and that only correctly configured molecules can elicit a response.
Side-Chain Contributions to Functionality and Selectivity
The side chains of valine and leucine, both of which are branched and hydrophobic, are the primary drivers of this compound's functionality and selectivity through non-covalent interactions.
The aliphatic side chains of valine (an isopropyl group) and leucine (an isobutyl group) are non-polar and hydrophobic. nih.govfrontiersin.org This hydrophobicity is a key factor in how this compound interacts with its environment. In an aqueous environment, these side chains will tend to avoid water, while in a lipid environment, such as a cell membrane, they can engage in favorable hydrophobic interactions. nih.govmdpi.com
These interactions are crucial for membrane targeting. The hydrophobic side chains can facilitate the partitioning of the dipeptide from the aqueous extracellular space into the lipid bilayer of the cell membrane. plos.org The degree of hydrophobicity influences this partitioning; for example, leucine is more hydrophobic than valine. The combined hydrophobicity of the Val-Leu dipeptide allows it to associate with and potentially permeate cell membranes. nih.govnih.gov This property is essential for the dipeptide to reach intracellular targets or to interact with transmembrane proteins. The specific nature of these hydrophobic interactions helps stabilize the dipeptide within the membrane, influencing its orientation and its ability to interact with membrane-embedded receptors or transporters. mdpi.com
The individual amino acid residues of this compound and its derivatives can make specific contacts within the active site of an enzyme, leading to its inhibition or, in some cases, activation. The structure of the side chains dictates the type and strength of these interactions.
For example, derivatives of this compound have been designed as potent enzyme inhibitors. A synthetic compound, isovaleryl-valyl-valyl-leucine phosphinate, acts as a powerful inhibitor of proteases. ontosight.ai In this molecule, the valine and leucine residues are designed to fit into the substrate-binding pockets of the target protease, while the phosphinate group mimics the transition state of peptide bond hydrolysis, leading to tight binding and inhibition. ontosight.ai Another example is the tripeptide Leucyl-Valyl-Leucine, which has been identified as an inhibitor of angiotensin-converting enzyme (ACE). nih.gov The specific sequence and hydrophobic side chains of the leucine and valine residues are critical for its inhibitory activity against ACE from various sources. nih.gov
Conversely, this compound itself has been shown to modulate enzyme pathways. It can relieve the inhibition of the enzyme threonine deaminase caused by the isoleucine analog O-methylthreonine. ebi.ac.uk This suggests that this compound, or the valine and leucine liberated from it, can compete for entry into the cell or for binding at a regulatory site on the enzyme, thereby modulating its activity. ebi.ac.uk
Table 2: Enzyme Inhibition by this compound-Related Peptides
| Inhibitor | Target Enzyme | Observed Effect | Source |
|---|---|---|---|
| Isovaleryl-valyl-valyl-leucine phosphinate | Proteases | Potent inhibition by mimicking the tetrahedral intermediate | ontosight.ai |
| Leucyl-valyl-leucine | Angiotensin-Converting Enzyme (ACE) | Inhibition with IC50 values of 0.6-4.2 µg/ml depending on enzyme source | nih.gov |
| This compound | Threonine Deaminase | Relieves OMT-induced inhibition, suggesting competitive interaction | ebi.ac.uk |
Conformational Determinants of Receptor Binding and Pharmacological Potency
Two primary models describe this interaction: conformational selection and induced fit. libretexts.org
Conformational Selection: In this model, the receptor's binding site preferentially recognizes and binds to a specific, pre-existing conformation of this compound from its solution ensemble. The binding event essentially "selects" the correct shape. libretexts.org
Induced Fit: In this model, this compound may initially bind to the receptor in a less optimal conformation, and this initial binding event then triggers a conformational change in both the dipeptide and the receptor, leading to a tighter, more stable complex. libretexts.org
The potency of this compound or its derivatives is directly related to how well and how tightly it can adopt this bioactive conformation and bind to the receptor. A molecule that can more easily and stably adopt the required shape will have a higher affinity for the receptor and thus greater pharmacological potency. The specific arrangement of atoms in the bioactive conformation forms a "conformational epitope," a three-dimensional surface that the receptor recognizes. wikipedia.orgpepperprint.com The energy required for the molecule to adopt this conformation from its more stable solution state is a key factor in its binding affinity. irbbarcelona.org Therefore, understanding the conformational landscape of this compound is crucial for predicting its interaction with biological targets and for designing derivatives with improved binding and potency. elifesciences.org
Advanced Analytical Methodologies for Valylleucine Research
Chromatographic and Separation Techniques
Chromatography and electrophoresis are cornerstone techniques for isolating Valylleucine from complex mixtures, such as biological fluids, food hydrolysates, and sediment samples. The choice of method depends on the sample matrix, the required sensitivity, and the analytical goal, whether it is quantification or purification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of dipeptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, separating peptides based on their hydrophobicity. nih.gov For this compound, which is composed of two hydrophobic amino acids, RP-HPLC offers excellent separation from more polar or significantly more hydrophobic compounds.
The detection of this compound following HPLC separation can be achieved through several methods:
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful approach for the sensitive and specific quantification of this compound. nih.govnih.gov The MS detector can identify the dipeptide based on its unique mass-to-charge ratio, and tandem MS (MS/MS) can provide structural confirmation through fragmentation patterns. nih.govnih.gov This method is particularly useful for pharmacokinetic studies and for analyzing complex biological samples. nih.gov
Fluorescence Detection (FLD): While this compound itself is not fluorescent, it can be derivatized with a fluorescent tag before or after chromatographic separation. This approach significantly enhances detection sensitivity.
UV Detection: The peptide bond in this compound absorbs UV light at low wavelengths (around 210-220 nm). kit.edu While less specific than MS, UV detection is a robust and common method used for quantification when coupled with a well-resolved chromatographic separation. mdpi.com
Below is a table summarizing typical HPLC conditions for the analysis of related amino acids and peptides.
| Parameter | HPLC-MS/MS Method for Valine & Leucine (B10760876) | RP-HPLC-UV for Dipeptides |
| Column | Supelco Ascentis® Express C18 (3.0 mm x 150 mm, 2.7 µm) nih.gov | TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) mdpi.com |
| Mobile Phase | Isocratic: 0.2% trifluoroacetic acid - acetonitrile (B52724) (85:15, v/v) nih.gov | 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4) mdpi.com |
| Flow Rate | 0.4 mL/min nih.gov | Not specified, but typical analytical flow is ~1 mL/min. |
| Detection | Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) nih.gov | UV detection mdpi.com |
| Application | Quantification of valine and leucine in human plasma. nih.gov | Quantification of histidine-containing dipeptides. mdpi.com |
Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of dipeptides like this compound, though it is more commonly used for their constituent amino acids. researchgate.netamericanpeptidesociety.org A significant prerequisite for GC analysis of non-volatile compounds like peptides is a chemical derivatization step to increase their volatility. americanpeptidesociety.orgsigmaaldrich.comthermofisher.com
The process typically involves:
Derivatization: Active hydrogens in the amino and carboxyl groups are replaced with nonpolar moieties. Silylation is a common technique, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comthermofisher.com
Separation: The derivatized, volatile analytes are separated on a GC column based on their boiling points and interactions with the stationary phase.
Detection: Flame Ionization Detection (FID) can be used, but coupling GC to a Mass Spectrometer (GC-MS) is more common and powerful. nih.govnih.gov GC-MS allows for confident identification based on both the retention time of the analyte and its characteristic mass spectrum upon electron impact ionization. nih.govacs.org
| Parameter | Typical GC-MS Method for Dipeptides |
| Derivatization Reagent | Trimethylsilyl (TMS) derivatives or esterification followed by acylation. researchgate.netacs.org |
| Derivatization Conditions | Esterification in 1.5M HCl-methanol at room temperature. researchgate.net |
| GC Column | Capillary columns with nonpolar stationary phases (e.g., 5% phenyl methylpolysiloxane). thermofisher.com |
| Detection | Mass Spectrometry (MS) for structural assignment based on fragmentation patterns and retention times. researchgate.netnih.gov |
| Application | Identification of dipeptides in sediment samples and biological fluids. researchgate.netnih.gov |
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged molecules like dipeptides. chromatographyonline.comusp.org It offers several advantages, including rapid analysis, minimal sample and solvent consumption, and extremely high separation efficiency. chromatographyonline.com In its most common form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a buffer-filled fused-silica capillary under the influence of a high electric field. libretexts.org
A key advantage of CE is its ability to separate structurally similar molecules. It can effectively resolve dipeptide isomers (e.g., this compound vs. Leucylvaline), which can be challenging for mass spectrometry alone without prior chromatographic separation. acs.orgnih.gov Coupling CE with mass spectrometry (CE-MS) combines the high resolving power of CE with the specific detection of MS, creating a potent tool for peptidomics and metabolomics. nih.govnih.gov
| Parameter | CE-MS Method for Dipeptide Profiling |
| Capillary | Fused-silica capillary. chromatographyonline.com |
| Background Electrolyte (Buffer) | Acidic buffers (e.g., containing formic acid) are common for positive mode ESI-MS. nih.gov |
| Separation Voltage | High voltage (e.g., 25-30 kV) is applied across the capillary. chromatographyonline.com |
| Injection Mode | Hydrodynamic or electrokinetic injection. usp.org |
| Detection | Tandem Mass Spectrometry (MS/MS). acs.orgnih.gov |
| Key Advantage | Excellent separation of structural isomers with high efficiency and low detection limits (in the nanomolar range). acs.orgnih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC), also known as UPLC, represents a significant advancement in liquid chromatography. nih.gov By using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures, UHPLC achieves faster separations, greater resolution, and increased sensitivity compared to conventional HPLC. chromatographytoday.commeasurlabs.com
When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique provides a highly sensitive and robust platform for quantifying this compound in complex biological matrices. frontiersin.org The enhanced chromatographic resolution allows for better separation from interfering matrix components, leading to more accurate quantification and the ability to resolve closely related peptides. chromatographytoday.com This methodology is integral to modern metabolomics for the comprehensive profiling of amino acids and dipeptides. frontiersin.orgmdpi.com
| Feature | Conventional HPLC | UHPLC / UPLC |
| Column Particle Size | 3 - 5 µm | < 2 µm chromatographytoday.com |
| Operating Pressure | Lower (< 6,000 psi) | Higher (> 15,000 psi) measurlabs.com |
| Resolution | Good | Excellent, sharper peaks chromatographytoday.com |
| Analysis Time | Longer | Shorter, higher throughput nih.govchromatographytoday.com |
| Sensitivity | Standard | Higher sensitivity due to narrower peaks chromatographytoday.com |
| Coupling | HPLC-MS | UHPLC-MS/MS is a state-of-the-art combination for peptide quantification. frontiersin.orgchromatographytoday.com |
Spectroscopic and Spectrometric Techniques
While chromatography separates this compound, spectroscopy and spectrometry are used to identify it and determine its structure. Mass spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy offers a detailed view of the molecule's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules like this compound in solution. spectralservice.de It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and ¹⁵N), allowing for the unambiguous determination of its covalent structure and three-dimensional conformation. acs.orgresearchgate.net
Key NMR experiments for this compound research include:
1D ¹H NMR: The proton NMR spectrum provides initial information, showing distinct signals for the different protons in the valine and leucine side chains, the alpha-protons, and the amide proton. hmdb.ca The chemical shifts and signal multiplicities help identify the amino acid residues. acs.org
2D Correlation Spectroscopy (COSY): A COSY (¹H-¹H) experiment is crucial for establishing the connectivity between protons. acs.org It reveals which protons are coupled to each other within a spin system, allowing for the complete assignment of all proton signals within both the valine and leucine residues. nih.gov This confirms the sequence by showing the connection from the amide NH to the alpha-proton of the leucine residue.
¹³C and ¹⁵N NMR: Analysis of these nuclei, often through 2D heteronuclear experiments like HSQC, provides further structural confirmation. nih.govscispace.com Chemical shifts of ¹³C and ¹⁵N are sensitive to the local electronic structure and conformation, providing insights into the peptide backbone and side-chain arrangements. scispace.comnih.gov
Conformational Studies: By analyzing nuclear Overhauser effects (NOEs) and J-coupling constants, NMR can be used to study the preferred conformation of this compound in solution. spectralservice.deacs.org These parameters provide information on through-space distances between protons and dihedral angles, respectively, defining the peptide's fold. spectralservice.de
| NMR Experiment | Information Provided for this compound |
| 1D ¹H NMR | Identifies proton types (e.g., methyl, alpha-H, amide-H) and their chemical environments. acs.orghmdb.ca |
| 2D COSY | Establishes proton-proton (¹H-¹H) coupling networks to assign signals within each amino acid residue. acs.orgnih.gov |
| 2D HSQC/HMQC | Correlates protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N) for full assignment. nih.gov |
| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, confirming the peptide bond linkage. |
| NOESY/ROESY | Reveals through-space proximity between protons, used to determine 3D conformation and folding. spectralservice.de |
Mass Spectrometry (MS) and Tandem MS for Identification and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides like this compound, offering high sensitivity and specificity for both identification and quantification. thermofisher.com When coupled with liquid chromatography (LC), LC-MS allows for the separation of this compound from complex biological matrices before its detection. nih.govthermofisher.com
For identification, a mass spectrometer measures the mass-to-charge ratio (m/z) of the intact this compound molecule. However, since leucine and isoleucine are isomers (having the same mass), MS alone cannot definitively distinguish this compound from Isoleucylvaline or other isomeric dipeptides. nih.govrapidnovor.com
This ambiguity is resolved using tandem mass spectrometry (MS/MS). creative-proteomics.commdpi.com In an MS/MS experiment, the this compound ion is selected and fragmented. The resulting fragment ions are characteristic of the peptide's sequence. The fragmentation pattern allows researchers to confirm the connectivity of the amino acids, distinguishing Val-Leu from Leu-Val. For instance, specific w-ions generated by cleaving the side chain can differentiate between leucine and isoleucine residues. rapidnovor.com
Quantitative analysis is often performed using LC-MS/MS in a mode called Selected Reaction Monitoring (SRM). anaquant.com This highly sensitive method involves monitoring specific precursor-to-fragment ion transitions unique to this compound, allowing for its precise measurement in various biological samples like plasma. nih.govanaquant.comnih.gov Isotope-labeled versions of this compound are often used as internal standards to ensure accuracy. nih.gov
Table 1: Key Mass Spectrometry Parameters for this compound Analysis This table is interactive. Click on headers to sort.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Molecular Mass | The mass of the neutral this compound molecule (C11H22N2O3). | Theoretical Monoisotopic Mass: 230.1630 Da. This is the primary value sought in MS1 analysis. |
| Precursor Ion (m/z) | The mass-to-charge ratio of the ionized molecule selected for fragmentation. For this compound, this is typically the protonated molecule [M+H]+. | [M+H]+ = 231.1703. This ion would be isolated in the first stage of a tandem mass spectrometer. |
| Tandem MS (MS/MS) | A technique where ions are fragmented and the fragments analyzed to determine the structure or sequence. | Essential for confirming the Val-Leu sequence and distinguishing it from its isomer, Leucylvaline. creative-proteomics.com |
| Fragment Ions | The smaller ions produced by the fragmentation of the precursor ion. Key types include b-ions and y-ions. | The detection of specific b- and y-ions (e.g., y1 ion at m/z 132.10, corresponding to Leucine) confirms the amino acid sequence. |
| SRM Transitions | Specific precursor ion → fragment ion pairs monitored for quantification. | A common transition for this compound quantification would be 231.2 → 132.1. Monitoring these transitions provides high specificity and sensitivity. anaquant.com |
Infrared (IR) and Raman Spectroscopy for Higher Order Structure Information
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable insights into the secondary structure and conformational properties of peptides. nih.gov These methods are sensitive to the molecular vibrations of the peptide backbone and amino acid side chains. okstate.edu
Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for studying the conformation of the peptide backbone. nih.govmdpi.com Key vibrational bands include:
Amide I (1600-1700 cm⁻¹): Arising mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil) and hydrogen bonding patterns. mdpi.comresearchgate.net
Amide II (1500-1600 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching. It is also conformationally sensitive. mdpi.com
Amide III (1200-1300 cm⁻¹): A complex mix of vibrations that can also provide structural information. horiba.com
By analyzing the positions and shapes of these bands, researchers can deduce the predominant conformation of this compound in different environments, such as in the solid state or in solution. researchgate.net
Raman spectroscopy offers complementary information. It is particularly adept at probing the vibrations of non-polar side chains and disulfide bonds. horiba.comspectroscopyonline.com For this compound, Raman spectra would provide details on the conformation of the valine and leucine side chains and how they are affected by the peptide's environment or interactions. researchgate.netscielo.br Specific bands related to C-C stretching and C-H bending in the side chains can be monitored. researchgate.netresearchgate.net
Table 2: Vibrational Spectroscopy Bands for Peptide Structural Analysis This table is interactive. Click on headers to sort.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Molecular Motion | Structural Information Gained |
|---|---|---|---|
| Amide I | 1600 - 1700 | C=O stretching | Secondary structure (α-helix, β-sheet, turn, random coil), hydrogen bonding. horiba.com |
| Amide II | 1500 - 1600 | N-H bending and C-N stretching | Complements Amide I in conformational analysis. mdpi.com |
| Amide III | 1200 - 1300 | C-N stretching and N-H bending | Also sensitive to secondary structure, often used with Amide I. horiba.com |
| C-H Vibrations | 2800 - 3000 | C-H stretching (side chains) | Probes the environment and conformation of the valine and leucine aliphatic side chains. |
Fluorimetric Analysis for Trace Detection
Fluorimetric analysis is a highly sensitive technique used for the detection of molecules at very low concentrations. This compound itself is not intrinsically fluorescent, as it lacks a fluorophore like a tryptophan residue. mdpi.com Therefore, its detection via fluorescence requires a chemical derivatization step where a fluorescent tag is covalently attached to the dipeptide. xjtu.edu.cn
The general procedure involves reacting the this compound sample with a fluorogenic reagent that targets primary amines, such as the N-terminal amine of valine. Common derivatizing agents include:
Fluorescamine: Reacts rapidly with primary amines to form a highly fluorescent product.
Dansyl Chloride: Forms fluorescent sulfonamide adducts with amines. researchgate.net
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative. creative-proteomics.com
After derivatization, the sample is excited with light at a specific wavelength, and the emitted fluorescence is measured at a different, longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the derivatized this compound, allowing for its quantification at trace levels. xjtu.edu.cn This method, often coupled with HPLC for separation, provides a sensitive approach for quantifying this compound in various samples. rsc.org
Table 3: Common Fluorescent Probes for Peptide Derivatization This table is interactive. Click on headers to sort.
| Fluorescent Probe | Reactive Group Targeted | Typical Excitation λ (nm) | Typical Emission λ (nm) | Key Feature |
|---|---|---|---|---|
| Dansyl Chloride | Primary and secondary amines | ~340 | ~510 | Forms stable, highly fluorescent adducts. researchgate.net |
| Fluorescamine | Primary amines | ~390 | ~475 | Reagent itself is non-fluorescent, reducing background signal. |
| o-Phthalaldehyde (OPA) | Primary amines (requires thiol) | ~340 | ~455 | Widely used in automated amino acid analyzers. creative-proteomics.com |
| Fluorescein isothiocyanate (FITC) | Primary amines | ~495 | ~525 | Provides a bright green fluorescence, common in microscopy and assays. creative-proteomics.com |
Biophysical Characterization Methods
Techniques for Studying Peptide-Membrane Interactions
Understanding how peptides interact with cell membranes is crucial for elucidating their biological functions, such as transport or signaling. Although a small dipeptide, this compound's potential interactions with lipid bilayers can be investigated using several biophysical techniques with model membrane systems (e.g., liposomes or vesicles). mdpi.com
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding interaction between the peptide and a lipid vesicle suspension. ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. mdpi.com
Differential Scanning Calorimetry (DSC): DSC measures changes in the heat capacity of lipid vesicles as they undergo phase transitions. The binding of a peptide to the membrane can perturb the lipid packing, leading to shifts in the phase transition temperature and changes in the transition enthalpy, indicating the extent of membrane disruption. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD can be used to monitor conformational changes in the peptide upon binding to membrane mimics. While this compound is too small to have a defined secondary structure like an alpha-helix, CD could potentially detect changes in its local environment upon membrane partitioning.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly using deuterium-labeled lipids, can provide detailed information on how a peptide affects the order and dynamics of the lipid acyl chains within the membrane, revealing the depth of peptide insertion. mdpi.com
Table 4: Methods for Analyzing Peptide-Membrane Interactions This table is interactive. Click on headers to sort.
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). mdpi.com | Quantifies the thermodynamic driving forces of this compound binding to model membranes. |
| Differential Scanning Calorimetry (DSC) | Changes in lipid phase transition temperature and enthalpy. mdpi.com | Reveals if this compound binding perturbs the structure and stability of the lipid bilayer. |
| Fluorescence Spectroscopy | Probe accessibility, membrane fluidity, peptide partitioning. | Using fluorescent probes embedded in the membrane, one can assess if this compound binding alters the local membrane environment. |
| Solid-State NMR | Peptide orientation, depth of insertion, effect on lipid order. mdpi.com | Provides high-resolution structural details of the interaction between this compound and the lipid bilayer. |
Assays for Enzyme Inhibition and Activity Measurements
This compound, as a dipeptide, could potentially act as a substrate, product, or inhibitor for various enzymes, particularly peptidases or proteases. Enzyme inhibition assays are performed to determine if a compound can reduce the rate of an enzyme-catalyzed reaction. sci-hub.se
A typical enzyme inhibition assay for a peptidase would involve:
Selection of Components: An active enzyme, a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon cleavage, and a buffer system to maintain optimal pH and ionic strength are required. rsc.orgsci-hub.se
Assay Procedure: The enzyme's activity is measured by monitoring the rate of product formation over time. This is done both in the absence (control) and presence of varying concentrations of this compound.
Data Analysis: A decrease in the reaction rate in the presence of this compound indicates inhibition. By plotting the enzyme activity against the inhibitor concentration, one can determine the IC50 value—the concentration of this compound required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). rsc.org
These assays can be performed in multi-well plates for high-throughput screening, using spectrophotometers or fluorometers to detect the signal. sci-hub.sebioivt.com
Table 5: Components of a Standard Enzyme Inhibition Assay This table is interactive. Click on headers to sort.
| Component | Role in the Assay | Example for a Peptidase Assay |
|---|---|---|
| Enzyme | The biological catalyst whose activity is being measured. | A specific metalloprotease or serine protease. |
| Substrate | The molecule the enzyme acts upon. Often tagged for detection. | A synthetic peptide with a p-nitroaniline (colorimetric) or AMC (fluorometric) leaving group. |
| Inhibitor | The test compound being evaluated for inhibitory potential. | This compound. |
| Buffer System | Maintains stable pH and provides necessary ions/cofactors. | TRIS or HEPES buffer, potentially containing ions like Ca2+ or Zn2+ if required by the enzyme. sci-hub.se |
| Detection System | Instrument used to measure the signal from the cleaved substrate. | Spectrophotometer (for color change) or Fluorometer (for fluorescence). |
Proteomics and Metabolomics Approaches
This compound is situated at the interface of proteomics and metabolomics. These "omics" disciplines provide a global view of proteins and small-molecule metabolites, respectively, within a biological system. ebsco.com
Metabolomics: In metabolomics, this compound is considered a metabolite, an end-product or intermediate of metabolic processes. hmdb.ca It is listed in metabolomic databases like the Human Metabolome Database (HMDB). hmdb.ca The presence and concentration of this compound in biological fluids like blood or urine can be a biomarker for specific physiological or pathological states. For instance, as an incomplete breakdown product of protein catabolism, its levels might change in conditions affecting protein turnover or digestion. hmdb.caresearchgate.net Untargeted metabolomics studies, which aim to measure as many metabolites as possible, use techniques like LC-MS/MS or GC-MS to identify and quantify compounds like this compound in complex samples. researchgate.netescholarship.orgisotope.com
Proteomics: Proteomics is the large-scale study of proteins. ebsco.com While the primary focus is on large protein molecules, the detection of small peptides like this compound can be significant. It can indicate the activity of specific proteases within the proteome, pointing to active protein degradation pathways. mdpi.com In what is sometimes termed "peptidomics," a sub-discipline of proteomics, there is a specific focus on identifying and quantifying endogenous peptides. The identification of this compound in such studies could provide clues about the specific enzymes that are active and the proteins that are being processed in a given biological context.
Table 6: Role of this compound in 'Omics' Research This table is interactive. Click on headers to sort.
| 'Omics' Field | Role of this compound | Key Research Question | Analytical Technique |
|---|---|---|---|
| Metabolomics | A small-molecule metabolite. | Do this compound levels correlate with a specific disease or metabolic state? hmdb.caescholarship.org | LC-MS/MS, GC-MS, NMR. isotope.com |
| Proteomics/Peptidomics | A product of protein degradation. | Which enzymes produce this compound and from which protein substrates? | LC-MS/MS. mdpi.comharvard.edu |
| Nutrigenomics | A dietary component/metabolite. | How does dietary protein intake influence the levels of this compound and related metabolic pathways? | Metabolomics platforms (LC-MS/MS). |
| Toxicology | A potential biomarker. | Do exposure to toxins or drugs alter the metabolic profile, including this compound levels? | Metabolomics platforms (LC-MS/MS). |
Peptide Screening Methodologies (e.g., Immunoassay-based)
Peptide screening is a crucial research tool for identifying bioactive peptides like this compound from large, complex libraries. medchemexpress.com These methodologies are pivotal for exploring protein interactions, conducting functional analyses, and screening for epitopes, particularly in the field of drug discovery and development. medchemexpress.com
Immunoassay-based techniques are a cornerstone of peptide screening, valued for their speed, sensitivity, and specificity. labmanager.combluegreentest.com.au These tests operate on the fundamental principle of the highly specific binding interaction between an antibody and its corresponding antigen—in this case, the peptide of interest. bluegreentest.com.au While not used for determining the primary amino acid sequence, immunoassays are powerful tools for confirming the presence and quantifying specific proteins or peptides in a sample. labmanager.com
A prominent high-throughput screening method used in peptide research is Phage Display . nih.gov This technology utilizes bacteriophages (viruses that infect bacteria) to present vast libraries of peptides on their surfaces. nih.govnih.gov The process allows for the rapid selection of peptides with a high affinity for a specific target. nih.gov The screening typically involves several iterative cycles of binding, washing, elution, and amplification of the phages that bind to the target. nih.gov To confirm these binding interactions, an enzyme-linked immunosorbent assay (ELISA), a type of immunoassay, is commonly employed. nih.gov
Table 1: Overview of Immunoassay-Based Peptide Screening
| Step | Description | Key Technologies | Purpose |
| Library Presentation | A vast collection of diverse peptides is expressed on the surface of a carrier, such as a bacteriophage. | Phage Display Library (e.g., M13 phage) | To create a large pool of potential binding candidates for screening. nih.govnih.gov |
| Biopanning | The library is exposed to a target molecule. Peptides with affinity for the target bind to it. | Immobilized Target, Magnetic Beads | To isolate peptides that specifically interact with the target from non-binding peptides. nih.gov |
| Washing & Elution | Non-specifically bound peptides are washed away, and the specifically bound peptides are then released (eluted). | Buffer Solutions (e.g., PBST) | To enrich the pool of peptides that have a genuine affinity for the target. nih.gov |
| Amplification | The eluted phages (carrying the desired peptides) are amplified by infecting host bacteria. | Bacterial Host (e.g., E. coli) | To increase the population of successful binding phages for subsequent screening rounds or analysis. nih.gov |
| Validation | The binding affinity of the selected peptides is confirmed. | Enzyme-Linked Immunosorbent Assay (ELISA) | To verify and often quantify the specific interaction between the identified peptide and the target. nih.gov |
Targeted and Untargeted Metabolomic Profiling in Biological Samples
Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system, offering a direct snapshot of its biochemical activity and phenotype. metabolon.comnih.gov This field is broadly divided into two complementary strategies: targeted and untargeted profiling, both of which are instrumental in this compound research. metabolon.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary analytical platform for both approaches due to its ability to measure a wide range of chemically diverse molecules. nih.govmdpi.com
Targeted Metabolomics
Targeted metabolomics is a hypothesis-driven approach used to quantify a predefined and select group of known metabolites. metabolon.comnih.gov This method provides absolute or relative quantification and is ideal for validating biomarkers or measuring specific analytes like this compound within a known metabolic pathway. metabolon.comfrontlinegenomics.com The high sensitivity and specificity of targeted methods are often achieved using techniques like ultra-high performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QQQ-MS/MS). frontiersin.org
Research findings have demonstrated the successful use of UHPLC-QQQ-MS/MS for the simultaneous quantification of 18 different amino acids, including this compound's constituent parts (valine and leucine), in complex biological matrices such as various meats. frontiersin.org Such established methods provide a robust framework that can be directly applied or adapted for the precise measurement of this compound in biological samples, supporting studies on its nutritional value or its role as a biomarker. frontiersin.org
Table 2: Research Findings in Targeted Amino Acid Analysis via UHPLC-MS/MS
| Parameter | Details | Significance for this compound Research |
| Analytical Technique | Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS). frontiersin.org | Offers high sensitivity, specificity, and efficiency for quantifying low-abundance molecules in complex samples. frontiersin.org |
| Analytes Measured | 18 amino acids, including Valine and Leucine. frontiersin.org | Demonstrates the capability to resolve and quantify this compound's precursors, a method adaptable for the dipeptide itself. |
| Sample Matrix | Various meats (e.g., pork, beef, chicken). frontiersin.org | Proves the method's effectiveness in complex biological tissues, relevant for food science and physiological studies. |
| Key Finding | The method successfully quantified a wide range of amino acid concentrations, identifying characteristic amino acids for different meat types. frontiersin.org | Provides a validated methodology for quantifying this compound to assess nutritional content or identify metabolic differences in tissues. |
Untargeted Metabolomics
In contrast, untargeted metabolomics is a hypothesis-generating, discovery-based approach that aims to measure as many metabolites as possible in a biological sample to obtain a global metabolic profile. metabolon.comnih.gov This technique is critical for discovering novel biomarkers and gaining new insights into the systemic effects of a disease or treatment. metabolon.com The workflow involves analyzing samples with high-resolution mass spectrometry (HRMS), such as Orbitrap-based instruments, followed by complex data processing to identify and relatively quantify thousands of metabolic features. nih.govmdpi.com
In a typical untargeted study, compounds are identified by matching their accurate mass and fragmentation patterns against spectral libraries like mzCloud, or tentatively identified by searching their exact mass in databases such as ChemSpider, KEGG, and the Human Metabolome Database. mdpi.com This global profiling allows researchers to observe unexpected changes in metabolite concentrations across different experimental groups. researchgate.net Through such an approach, this compound could be identified as a previously unknown but significant differentiating metabolite in a disease state or in response to a particular stimulus, thereby uncovering new biological roles.
Table 3: Workflow for Untargeted Metabolomic Profiling
| Step | Description | Key Technologies / Tools | Purpose |
| Sample Preparation | Quenching of metabolic activity and extraction of a broad range of metabolites from the biological sample (e.g., plasma, urine). nih.govfrontlinegenomics.com | Solvent Extraction (e.g., with methanol/acetonitrile) | To create a stable extract that accurately reflects the endogenous metabolic state. frontlinegenomics.com |
| Data Acquisition | Separation of metabolites followed by detection with a high-resolution mass spectrometer. | HILIC or Reversed-Phase LC; Orbitrap or TOF Mass Spectrometry. nih.govmdpi.com | To generate high-resolution mass data for thousands of metabolic features in the sample. |
| Data Processing | Peak detection, alignment, and statistical analysis to find features that differ significantly between sample groups. | Software (e.g., Compound Discoverer), Statistical Analysis (e.g., OPLS-DA). mdpi.comfrontiersin.org | To pinpoint potential biomarkers from large, complex datasets. |
| Compound Identification | Annotation of significant features by matching mass and fragmentation data against spectral libraries and databases. | Databases (mzCloud, KEGG, ChemSpider, LipidMAPS). mdpi.com | To identify the chemical structure of the discovered biomarkers, such as this compound. |
Biotechnological and Biomedical Research Applications of Valylleucine
Applications in Nutritional Science and Dietary Research
The constituent amino acids of valylleucine, valine and leucine (B10760876), are both branched-chain amino acids (BCAAs) that play critical roles in various physiological processes.
Role of Constituent Amino Acids in Animal Growth and Development
Research in animal nutrition highlights the importance of a proper balance of BCAAs. vitagronutrition.com.ua Valine is considered a limiting amino acid in common poultry diets, such as those based on corn and soybean. vitagronutrition.com.ua An excess of leucine in the diet can negatively impact the utilization of valine and isoleucine, another BCAA, potentially leading to an imbalance that affects growth. vitagronutrition.com.uacabidigitallibrary.org Studies in growing pigs have shown that supplementing diets high in leucine with valine and isoleucine can improve the efficiency of amino acid use for protein synthesis and animal growth. e3s-conferences.org
The functions of valine and leucine extend beyond being simple building blocks for proteins. They are involved in:
Muscle Metabolism: Valine contributes to muscle metabolism and the repair of damaged tissues. cabidigitallibrary.org
Immune Regulation: Valine can regulate the immune system. vitagronutrition.com.uacabidigitallibrary.org In poultry, valine has been shown to stimulate the production of certain lymphocytes and natural killer cells. vitagronutrition.com.ua
Metabolic Regulation: BCAAs, including leucine and valine, are regulators of protein, lipid, and carbohydrate metabolism. e3s-conferences.org Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, which is central to regulating protein synthesis. nih.gov
Gut Health: These amino acids contribute to gut development and the transport of other amino acids in the intestine. e3s-conferences.org
A study on native chickens demonstrated that while valine supplementation is necessary, excessive amounts can have a negative effect on growth performance, underscoring the need for a balanced ratio of BCAAs in animal feed. cabidigitallibrary.org
Impact of BCAA-Containing Dipeptides on Muscle Anabolism and Exercise Physiology
The dipeptide this compound and other BCAA-containing dipeptides are of significant interest in sports nutrition and exercise physiology due to their potential role in muscle anabolism—the process of building muscle mass. cymitquimica.com Ingestion of BCAAs has been shown to stimulate the signaling pathways that regulate muscle protein synthesis (MPS). researchgate.netcambridge.org
Key findings from research in this area include:
Stimulation of Muscle Protein Synthesis: Ingestion of BCAAs alone can increase the rate of myofibrillar-MPS after resistance exercise. frontiersin.org One study found that consuming 5.6 grams of BCAAs after exercise increased MPS by 22% compared to a placebo. frontiersin.orgfisiologiadelejercicio.com
Activation of mTORC1 Pathway: BCAAs, particularly leucine, are known to activate the mTORC1 signaling pathway, a key regulator of protein synthesis. researchgate.netcambridge.orgfrontiersin.org The presence of valine and isoleucine can enhance the response of this pathway to leucine. frontiersin.org
Glucose Uptake: Bioactive dipeptides containing BCAAs, identified in whey protein hydrolysates, have been found to stimulate glucose uptake in skeletal muscles. jst.go.jp This action is thought to occur via the PI3-kinase and aPKC pathways and can lead to increased glycogen (B147801) content in muscles. jst.go.jp
Reduction of Muscle Soreness: BCAA supplementation has been associated with a reduction in delayed onset muscle soreness (DOMS) following exercise. hogrefe.com
While BCAA intake does stimulate MPS, the effect is considered less than that observed after consuming a complete protein source that provides all essential amino acids. cambridge.org This is because the availability of all essential amino acids is necessary to sustain the synthesis of new proteins. nih.gov
Table 1: Effects of BCAA Supplementation on Muscle Protein Synthesis (MPS)
| Study Focus | Intervention | Key Finding | Citation |
|---|---|---|---|
| Post-Exercise MPS | 5.6g BCAA vs. Placebo | 22% higher myofibrillar-MPS with BCAA ingestion. | frontiersin.orgfisiologiadelejercicio.com |
| mTORC1 Signaling | BCAA ingestion | Increased phosphorylation of S6K1 and PRAS40. | frontiersin.org |
| Glucose Metabolism | BCAA-containing dipeptides | Stimulated glucose uptake in L6 myotubes. | jst.go.jp |
| Muscle Soreness | BCAA supplementation | Significant reduction in DOMS after exercise. | hogrefe.com |
Development of Bioactive Peptides and Therapeutic Agents
The unique properties of valine and leucine make them important components in the design and development of new therapeutic agents.
Design of Antimicrobial Peptides Based on Valine/Leucine Motifs
Antimicrobial peptides (AMPs) are a promising class of molecules for combating antibiotic-resistant bacteria. The amino acid composition of these peptides is critical to their function. Valine and leucine are hydrophobic amino acids frequently found in AMPs. mdpi.com
Principles in the design of AMPs involving these amino acids include:
Amphipathic Structure: AMPs often adopt an amphipathic structure, with distinct hydrophobic and hydrophilic regions. Helix-stabilizing residues like leucine and valine are introduced to create this structure. researchgate.net
Leucine-Rich Repeats: Leucine-rich repeat sequences have been identified in antibacterial peptides and are known to enhance their antimicrobial potency. researchgate.net
Valine-Leucine-Lysine (VLK) Motif: A substrate containing a valine-leucine-lysine (VLK) motif was found to be covalently incorporated into the cell wall of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. nih.gov This discovery suggests that the VLK-peptide motif could be used as a vehicle to target antimicrobial compounds directly to the bacterial cell wall. nih.gov
Systematic studies of AMP databases have revealed that leucine is more frequently found in AMPs than valine or isoleucine. mdpi.comnih.gov For example, amphibians have a high number of leucine-rich AMPs. mdpi.com
Therapeutic Potential of Related Protease Inhibitors
Proteases are enzymes that break down proteins and are involved in numerous physiological and pathological processes. dovepress.com Inhibitors of these enzymes have significant therapeutic potential in treating diseases characterized by excessive proteolysis, such as viral infections, inflammatory disorders, and cancer. dovepress.comontosight.aimdpi.com
Valine and leucine are often incorporated into the structure of synthetic protease inhibitors:
Mimicking Natural Substrates: Protease inhibitors are often designed as peptidomimetics that mimic the natural substrate of the target protease. For example, the HIV protease inhibitor nirmatrelvir (B3392351) mimics the tripeptide sequence Val-Leu-Gln. encyclopedia.pub
HIV Protease Inhibitors: Early research into HIV protease inhibitors involved systematic modifications of molecules containing valine. acs.org Mutations in the HIV protease, such as the conversion of glycine (B1666218) to valine or leucine to methionine, have been associated with drug resistance. microbiologybook.org
Hepatitis C and Other Viral Infections: Phosphinate-based compounds containing valine and leucine have shown promise in inhibiting the hepatitis C virus NS3/4A protease. ontosight.ai
Serine Protease Inhibitors: Cyclodepsipeptides containing valine and leucine have been designed as potent inhibitors of serine proteases like human HTRA1. google.com
The development of protease inhibitors is an active area of research, with a focus on improving specificity and reducing off-target effects to enhance their therapeutic utility. mdpi.com
Exploration of Neuropharmacological Effects of L-Valine Derivatives
Derivatives of L-valine are being investigated for their potential effects on the central nervous system (CNS). BCAAs like valine can cross the blood-brain barrier and may influence the levels of other neurotransmitter precursors in the brain. frontiersin.org
Research into L-valine derivatives has shown:
Cognitive Enhancement: Certain L-valine peptidomimetics have been found to improve cognitive functions like learning and memory in animal models. uctm.eduresearchgate.net The presence of L-valine and a hydrophobic spacer in these molecules is thought to contribute to their liposolubility and ability to cross the blood-brain barrier. researchgate.net
Modulation of Neurotransmitters: Studies have indicated that some L-valine derivatives can significantly change the levels of neuromediators in the hippocampus. researchgate.net For instance, certain derivatives have been shown to increase serotonin (B10506) levels. researchgate.net
Stress and Neurodevelopment: The neuropharmacological effects of an L-valine derivative were studied in the context of social isolation stress in rats, suggesting a potential role in modulating neural functions affected by stress. uctm.edu
The exact mechanisms of action for these L-valine derivatives are still under investigation, but they represent an interesting area for the development of new neuropharmacological agents. uctm.edubas.bg
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Valine |
| Leucine |
| Isoleucine |
| Valyl-Leu-Gln |
Utilization in Biomedical Research Models
This compound, a dipeptide composed of the essential branched-chain amino acids valine and leucine, serves as a subject of interest in various biomedical research models. cymitquimica.comnih.gov These models are crucial for elucidating the metabolic and signaling roles of dipeptides and their constituent amino acids in both healthy and diseased states.
In vitro Cell Culture Systems for Metabolic and Signaling Studies
In vitro cell culture systems are indispensable tools for investigating cellular processes at the molecular level in a controlled environment. mdpi.com While specific studies focusing exclusively on this compound are not extensively documented, the roles of its components, valine and leucine, are well-established in metabolic and signaling research. Leucine, in particular, is recognized as a key signaling molecule. bevital.no
Cell culture models allow researchers to study the intricate interactions between different cell types, such as myocytes and adipocytes, to understand metabolic diseases. mdpi.com These systems are used to investigate how cells communicate through secretory factors and how nutrient availability, including amino acids and dipeptides, influences cell signaling cascades. mdpi.com For instance, the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a well-known signaling cascade that is activated by leucine, linking nutrient availability to protein synthesis and cell growth. bevital.no
Metabolomic studies using cell lines, such as colorectal cancer cells (HCT116) and normal intestinal epithelial cells (NCM460), have highlighted differential consumption and secretion of amino acids. nih.gov Such studies have shown that cancer cells exhibit altered amino acid metabolism, consuming greater amounts of certain amino acids like D-leucine compared to normal cells. nih.gov Dipeptides like this compound are intermediates in protein digestion and catabolism and can be transported into cells, thereby influencing the intracellular availability of amino acids for various metabolic pathways. ontosight.aihmdb.ca
Table 1: Role of this compound's Constituent Amino Acids in Cell Culture Studies
| Amino Acid | Role in Cellular Metabolism & Signaling | Example Research Application |
|---|---|---|
| L-Valine | Essential for protein synthesis; contributes to the cellular energy supply through anaplerosis. bevital.no | Studied in the context of BCAA catabolism and its potential link to mitochondrial dysfunction in metabolic diseases. bevital.no |
| L-Leucine | Crucial for protein synthesis; acts as a key signaling molecule, activating the mTORC1 pathway to regulate cell growth and proliferation. bevital.no | Investigated for its role in stimulating muscle protein synthesis and its association with insulin (B600854) resistance in various cell models. bevital.no |
In vivo Animal Models for Physiological and Pathological Investigations
In vivo animal models are essential for studying complex physiological and pathological processes that cannot be fully replicated in vitro. mdpi.comnumberanalytics.com These models allow for the investigation of systemic effects, organ-level responses, and the interplay between different biological systems. numberanalytics.com While specific interventional studies administering this compound in animal models are not prominent in publicly available research, the physiological importance of its constituent branched-chain amino acids (BCAAs) makes it a relevant compound for such investigations.
Animal models are widely used to understand how imbalances in physiological processes lead to pathological conditions like metabolic diseases. mdpi.com Given that circulating levels of BCAAs are often elevated in obesity and are linked to insulin resistance, animal models are critical for dissecting the underlying mechanisms. bevital.no Research in rodent models explores how dietary BCAAs, including valine and leucine, affect glucose homeostasis, muscle protein synthesis, and the development of type 2 diabetes. bevital.no
The selection of an animal model depends on the research question. For instance, murine models are frequently used for initial studies on vaccines and therapies, while larger animal models like lambs can mimic certain aspects of human pathology more closely. frontiersin.org Investigations into the metabolism of this compound could employ animal models to study its absorption, distribution, and effects on physiological endpoints like muscle function, energy expenditure, and insulin sensitivity.
Table 2: Application of Animal Models in Metabolic Research Relevant to this compound
| Model Type | Research Focus | Potential Relevance for this compound Studies |
|---|---|---|
| Rodent Models (Mice, Rats) | Studies on obesity, type 2 diabetes, insulin resistance, and muscle metabolism. bevital.no | To investigate the systemic effects of this compound supplementation on glucose metabolism and muscle protein synthesis. |
| Genetically Engineered Models | Investigation of specific genes and pathways involved in disease. numberanalytics.com | To study the role of specific BCAA transporters or metabolic enzymes in the processing and effects of this compound. |
| Large Animal Models (Pigs, Lambs) | Studies requiring closer physiological similarity to humans, including digestive and metabolic processes. frontiersin.org | To examine the digestion, absorption, and first-pass metabolism of this compound in a system more analogous to human physiology. |
Advanced Biotechnology in Protein and Enzyme Engineering
This compound and its constituent amino acids are relevant to the fields of protein and enzyme engineering, where the goals are to create novel biocatalysts or improve existing ones for specific applications.
Rational Design and Directed Evolution of Enzymes for Specific Biotransformations
Enzyme engineering aims to tailor biocatalysts for industrial needs, improving properties like activity, stability, and specificity. nih.gov Two primary strategies are employed: rational design and directed evolution. wikipedia.org
Rational design involves making specific, knowledge-based mutations to an enzyme's structure to achieve a desired functional change. nih.gov This approach relies on a detailed understanding of the enzyme's structure and catalytic mechanism. nih.gov For example, rational design has been used to alter the enantioselectivity of enzymes by modifying the binding pocket to better accommodate a target substrate. nih.gov In one study, residues including valine in the active pocket of an alcohol dehydrogenase were replaced with other amino acids to engineer its function. nih.gov
Directed evolution , pioneered by Frances Arnold, mimics natural selection in the laboratory. rcsb.org It involves creating large libraries of enzyme variants through random mutagenesis, followed by screening or selection for the desired function over multiple iterative rounds. wikipedia.orgnobelprize.org This method does not require detailed structural knowledge and can lead to unexpected solutions for improving enzyme function. nih.gov Directed evolution has been used to create enzymes for novel chemical reactions not found in nature and to adapt enzymes to function in industrial conditions like high temperatures or the presence of organic solvents. rcsb.org The amino acid valine has been a target for saturation mutagenesis in directed evolution experiments to alter enzyme activity. youtube.com
Table 3: Comparison of Enzyme Engineering Strategies
| Feature | Rational Design | Directed Evolution |
|---|---|---|
| Principle | Knowledge-based, targeted mutations based on structure-function relationships. nih.gov | Mimics natural evolution through iterative rounds of random mutation and selection. wikipedia.org |
| Requirement | Detailed knowledge of protein structure and mechanism. nih.gov | A high-throughput screening or selection method. nobelprize.org |
| Library Size | Small, focused libraries. nih.gov | Large, diverse libraries. nih.gov |
| Advantage | Can be fast and requires less screening effort. nais.net.cn | Can yield novel and non-obvious solutions; does not require prior structural knowledge. nih.gov |
General Principles for Recombinant Protein Production and Isolation
Recombinant protein production is a cornerstone of modern biotechnology, enabling the large-scale synthesis of specific proteins for therapeutic, industrial, and research purposes. nih.gov The process involves introducing a gene of interest into a suitable host expression system. thermofisher.com
The choice of expression system is critical and depends on factors like the complexity of the target protein, the need for post-translational modifications, and the required yield. thermofisher.com Common systems include bacteria (E. coli), yeast, insect cells, and mammalian cells. thermofisher.com E. coli is often used for simpler proteins due to its rapid growth and high yields, while mammalian systems like CHO or HEK cells are preferred for complex human proteins requiring specific modifications to be functional. thermofisher.com
The amino acid sequence of the recombinant protein, which is dictated by the cloned gene, fundamentally determines its structure and function. The presence of amino acids like valine and leucine within the polypeptide chain influences properties such as folding and solubility. Furthermore, the availability of amino acids in the culture medium can be a limiting factor for protein yield. frontiersin.org In some cases, the N-terminal sequence of a protein is modified through directed evolution-based methods to enhance its expression levels in hosts like E. coli. nih.gov Following expression, the target protein is isolated and purified from host cell components using techniques such as chromatography.
Table 4: Overview of Common Recombinant Protein Expression Systems
| Expression System | Key Advantages | Key Challenges |
|---|---|---|
| Bacterial (E. coli) | Rapid growth, high yields, low cost. thermofisher.com | Lack of complex post-translational modifications, potential for insoluble inclusion bodies. thermofisher.com |
| Yeast (S. cerevisiae, P. pastoris) | Capable of some post-translational modifications, high-density culture, cost-effective. thermofisher.com | Hyper-glycosylation may differ from native mammalian patterns. |
| Insect Cells | High-level expression, complex post-translational modifications similar to mammalian systems. thermofisher.com | More time-consuming and costly than prokaryotic systems. thermofisher.com |
| Mammalian Cells (CHO, HEK) | Produces proteins with the most authentic post-translational modifications and proper folding. thermofisher.com | Slower growth, complex and expensive media, lower yields compared to microbial systems. |
| Cell-Free Systems | Very fast expression, allows incorporation of modified amino acids, avoids cell culture issues. thermofisher.com | Generally not suitable for large-scale production due to high cost. thermofisher.com |
Emerging Applications in Industrial and Environmental Biotechnology
The principles of biotechnology are increasingly applied to develop sustainable industrial processes and address environmental challenges.
In industrial biotechnology , there is a focus on using microbial fermentation and enzymatic synthesis to produce valuable chemicals, including amino acids and their derivatives. biotechnologynotes.com L-valine, for example, is produced on a large scale through the microbial fermentation of engineered strains of Corynebacterium glutamicum. nih.gov Similarly, enzymatic processes are used to synthesize dipeptides. Recent research has focused on enhancing the production of dipeptides like Leucine-Leucine using engineered E. coli as a whole-cell biocatalyst, highlighting the potential for producing specific dipeptides like this compound for applications in nutrition or pharmaceuticals. nih.gov The optimization of fermentation media and process conditions is a key aspect of maximizing yield and economic viability. ekb.eg
In environmental biotechnology , biological processes are harnessed to remediate polluted environments, generate renewable energy, and create sustainable products like bioplastics. unsw.edu.auesf.edu Bioremediation, for example, uses microorganisms to break down environmental contaminants. accessengineeringlibrary.com While direct applications of this compound in this field are not established, the underlying metabolic pathways involving amino acids are fundamental to the function of these microorganisms. Engineering microbes for enhanced bioremediation capabilities could involve modifying metabolic networks connected to amino acid synthesis or degradation. The broader goal is to replace conventional chemical processes with more efficient and environmentally friendly biological alternatives. nais.net.cn
Use in Biopolymer Synthesis and Material Science (via L-Valine)
The amino acid L-valine, a fundamental component of this compound, is a significant building block in the field of material science, particularly for creating novel biopolymers. Its branched, hydrophobic side chain is crucial for enhancing the folding and stability of proteins, a principle that is harnessed in protein engineering and the development of advanced materials.
Researchers have explored the use of L-valine and its derivatives to create polymeric materials with specific, desirable properties such as biodegradability, improved tensile strength, and flexibility. These valine-based copolymers are under investigation for their potential in creating environmentally friendly packaging and sophisticated drug delivery systems, where biocompatibility and controlled degradation rates are critical advantages. Polyamides derived from amino acids are noted for their potential as biodegradable materials. researchgate.net Studies have successfully synthesized polyamides from dipeptides containing valine, such as L-valyl-L-phenylalanine, indicating the utility of dipeptide structures in polymer chemistry. researchgate.net The incorporation of amino acids like L-valine into polymer backbones is expected to yield materials with unique thermal properties and high crystallinity. researchgate.net
The synthesis of polymers from diamine monomers derived from amino acids like L-valine has been a focus of research to create new biomaterials. researchgate.net For example, the polymerization of a diamine derived from Fmoc-valine with isophthaloyl dichloride has been documented to produce a stable polymer. researchgate.net
Table 1: Examples of L-Valine in Polymer Science
| Polymer Type | Monomer/Component | Key Finding/Application | Reference(s) |
|---|---|---|---|
| Valine-based Copolymers | Non-natural valine derivatives | Creation of materials with tailored properties like improved tensile strength and biodegradability for drug delivery and packaging. | |
| Polyamides | L-valyl-L-phenylalanine residues | Formation of biocompatible polymers. | researchgate.net |
| Polyamides | Diamines derived from Fmoc-valine | Synthesis of new polymers with potential as novel biomaterials. | researchgate.net |
Contributions to Improved Feeds in Aquaculture (via Microalgae sources)
The dipeptide this compound and its constituent amino acids are relevant to the advancement of aquaculture feeds, particularly through the use of microalgae as a sustainable nutrient source. nih.govnih.gov Microalgae have gained significant attention as an alternative to traditional fish meal in aquaculture diets due to their rich nutritional profile, which includes essential amino acids, proteins, vitamins, and polyunsaturated fatty acids. nih.govnih.gov
Microalgae species such as Chlorella pyrenoidosa have been shown to contain high levels of protein, reaching up to 52.4%, making them an excellent protein source for aquatic animals. frontiersin.org This microalgal biomass contains essential amino acids necessary for the growth and health of fish. frontiersin.orgresearchgate.net The absence of essential amino acids can impede protein synthesis and lead to reduced weight gain in fish. researchgate.net Therefore, the inclusion of nutrient-rich microalgae helps ensure that these critical components are available. researchgate.net
The form in which amino acids are delivered is also crucial for their effective utilization. Research on turbot (Scophthalmus maximus) has shown that dipeptides can be a more effective nutrient source than free amino acids. frontiersin.org A study comparing diets supplemented with a lysine-leucine dipeptide versus free forms of the same amino acids found that the dipeptide form was utilized more efficiently. frontiersin.org This suggests that dipeptides like this compound sourced from protein hydrolysates or naturally present in microalgae could offer enhanced nutritional value in aquaculture feeds. frontiersin.orgbrfingredients.com Bioactive peptides, which are small chains of amino acids, are absorbed and utilized directly by the animal, contributing to improved performance and health. brfingredients.com
Computational Approaches and Theoretical Studies in Valylleucine Research
Molecular Dynamics Simulations and Conformational Modeling of Peptides
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to study the dynamic nature of molecules like Valylleucine. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions.
Conformational modeling of dipeptides such as this compound is crucial for understanding their biological activity. The flexibility of the peptide backbone and the rotational freedom of the valine and leucine (B10760876) side chains give rise to a complex potential energy surface with numerous possible conformations. researchgate.net Early studies focused on calculating the conformational energies of dipeptide units to understand the stable shapes they can adopt. nih.gov
MD simulations of peptides in explicit solvent, such as water, allow researchers to observe how the peptide interacts with its environment and how these interactions influence its structure. researchgate.netunc.edu For instance, simulations can reveal stable hydrogen bonding patterns and the hydrophobic collapse of side chains. The insights gained from simulating simple dipeptides are foundational for understanding the folding and dynamics of larger, more complex proteins. nih.gov In the context of membrane proteins or transporters like the leucine transporter (LeuT), MD simulations help elucidate the mechanisms of substrate binding and transport, processes where individual amino acid interactions are critical. anu.edu.aunih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations of Peptides
| Parameter | Description | Relevance to this compound Studies |
|---|---|---|
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | Determines the accuracy of the interactions between atoms in the this compound peptide and surrounding solvent. Examples include AMBER, GROMOS, and CHARMM. researchgate.net |
| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Explicit models (e.g., TIP3P, SPC/E) provide atomic detail of peptide-water interactions, which is crucial for accurate conformational sampling. |
| Simulation Time | The duration of the simulated trajectory. | Longer simulation times (nanoseconds to microseconds) are necessary to observe biologically relevant conformational changes and ensure adequate sampling of the conformational space. researchgate.net |
| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Controls variables like temperature and pressure, ensuring the simulation mimics physiological conditions. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic properties of molecules with high accuracy. nih.govresearchgate.netresearchgate.net These methods are used to study the electronic structure, chemical reactivity, and spectroscopic properties of amino acids and peptides like this compound.
For the constituent amino acids, valine and leucine, DFT has been used to determine properties such as optimized geometries, band gaps, and the nature of intermolecular interactions in their crystalline forms. aps.orgresearchgate.net Such studies reveal that hydrogen bonding and dipolar interactions are key to their crystal structures. aps.org The electronic properties of the isolated amino acids can be used to interpret the reactivity of short peptide sequences. nih.gov
Calculations on this compound itself can elucidate its reactivity profile. By analyzing frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), researchers can predict sites susceptible to nucleophilic or electrophilic attack. Various reactivity descriptors, such as chemical hardness, electronegativity, and electrophilicity index, can be calculated to quantify the molecule's chemical behavior. nih.gov These theoretical calculations are invaluable for understanding reaction mechanisms and designing new molecules with desired properties. researchgate.net
Table 2: Computed Electronic Properties for Amino Acids
| Property | Description | Typical Calculated Values (Amino Acids) |
|---|---|---|
| Ionization Energy (Ei) | The energy required to remove an electron from a molecule. | ~140 kcal/mol nih.gov |
| Electron Affinity (Eg) | The energy released when an electron is added to a molecule. | Varies significantly with structure. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | ~55 kcal/mol nih.gov |
| Molecular Electronegativity (χ) | The power of a molecule to attract electrons. | ~85 kcal/mol nih.gov |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | ~65 kcal/mol nih.gov |
| Band Gap | The energy difference between the HOMO and LUMO. | In crystals, DFT band gaps are in the region of 5 eV. aps.orgresearchgate.net |
Bioinformatics for Sequence Analysis and Functional Prediction
Bioinformatics employs computational tools to analyze biological data, and in the context of this compound, it can be used to understand its occurrence and potential roles within larger biological sequences. The dipeptide sequence "Val-Leu" or "VL" can be searched against vast protein sequence databases (e.g., UniProt, GenBank) to identify proteins where this motif is present.
The functional significance of the Val-Leu motif can be inferred from the function of the proteins in which it is found. For example, sequence analysis of the valine dehydrogenase (Vdh) gene in Streptomyces coelicolor revealed significant similarity to leucine and phenylalanine dehydrogenases from other species, highlighting evolutionary and functional relationships based on amino acid sequences. nih.govnih.gov
Furthermore, bioinformatics tools can predict whether a peptide sequence like this compound is likely to be part of a specific structural motif (e.g., an alpha-helix or beta-sheet) or a functional site, such as a binding site or cleavage site for an enzyme. nih.gov Computational approaches are continually being developed to accurately discover and predict protein-peptide interactions, which are central to many cellular processes. nih.gov Mass spectrometry data, often analyzed with bioinformatic software, can also be used to identify and differentiate peptides, including isomers containing valine. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Active Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound, QSAR can be employed to design analogs with enhanced or specific activities.
The process involves creating a dataset of this compound analogs and measuring their biological activity. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are then calculated for each analog. Statistical methods are used to build a mathematical model that relates these descriptors to the observed activity.
Studies on synthetic cannabinoid receptor agonists derived from valine and leucine demonstrate key structure-activity relationships. For example, for a given core structure, affinities and potencies were found to be higher for tert-leucinamides compared to valinamides. nih.gov This type of systematic analysis provides the data necessary for building robust QSAR models. Such models can then be used to predict the activity of new, unsynthesized this compound analogs, guiding medicinal chemistry efforts and prioritizing compounds for synthesis and testing. nih.govnih.gov
Systems Biology and Network Analysis of Metabolic Pathways
Systems biology aims to understand complex biological systems by studying the interactions between their components. mdpi.com For this compound, this involves placing it within the broader context of cellular metabolism. As a dipeptide, this compound is an intermediate in protein digestion and catabolism. hmdb.ca
The metabolic fates of valine and leucine are well-characterized. They are essential branched-chain amino acids (BCAAs) whose catabolism occurs primarily in skeletal muscle. youtube.com Valine is a glucogenic amino acid, meaning its breakdown yields succinyl-CoA, which can be used to synthesize glucose. youtube.comnih.gov Leucine is a ketogenic amino acid, breaking down to acetyl-CoA and acetoacetate (B1235776). youtube.com
Network analysis can be used to model the metabolic pathways involving valine and leucine. researchgate.net These models can simulate the flow of metabolites (flux) through the network and predict how perturbations, such as an increase in this compound concentration, might affect other parts of the metabolic system. For example, understanding the valine catabolic pathway in plants can reveal links to the synthesis of other important compounds like β-alanine. researchgate.net By integrating data from genomics, proteomics, and metabolomics, systems biology models can provide a holistic view of the role and impact of dipeptides like this compound within a biological system.
Q & A
Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?
- Methodological Answer :
- Study design : Use a longitudinal cohort with matched controls (e.g., untreated cells/animal groups).
- Omics integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data via pathway enrichment tools (e.g., MetaboAnalyst, STRING).
- Data harmonization : Apply batch correction (ComBat) and normalization (e.g., quantile for proteomics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
